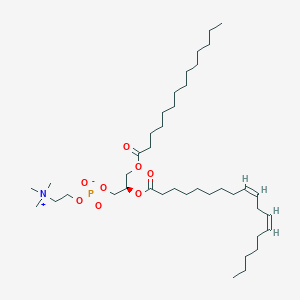
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is a complex lipid molecule that belongs to the class of glycerophospholipids. These compounds are essential components of cell membranes and play crucial roles in various biological processes. The structure of this compound includes a glycerol backbone, two fatty acid chains, and a phosphocholine head group.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine typically involves the esterification of glycerol with tetradecanoic acid and (9Z,12Z)-octadecadienoic acid. The reaction is catalyzed by enzymes such as lipases or chemical catalysts like sulfuric acid. The phosphocholine group is then introduced through a phosphorylation reaction using reagents like phosphatidylcholine.
Industrial Production Methods
Industrial production of this compound often employs biotechnological methods, including the use of genetically modified microorganisms that can produce the desired lipid through fermentation processes. These methods are advantageous due to their efficiency and sustainability.
化学反応の分析
Types of Reactions
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine can undergo various chemical reactions, including:
Oxidation: The double bonds in the fatty acid chains can be oxidized to form hydroperoxides.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The phosphocholine head group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or ozone are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Phosphorylation reagents such as phosphoric acid or phosphatidylcholine derivatives.
Major Products Formed
Oxidation: Hydroperoxides and other oxidized derivatives.
Reduction: Hydroxylated lipids.
Substitution: Various phospholipid derivatives with different head groups.
科学的研究の応用
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine has numerous applications in scientific research:
Chemistry: Used as a model compound to study lipid behavior and interactions.
Biology: Investigated for its role in cell membrane structure and function.
Medicine: Explored for its potential in drug delivery systems and as a biomarker for certain diseases.
Industry: Utilized in the formulation of cosmetics and nutraceuticals.
作用機序
The compound exerts its effects primarily through its incorporation into cell membranes, where it influences membrane fluidity and permeability. It can interact with various proteins and receptors, modulating signaling pathways and cellular responses. The specific molecular targets and pathways involved include interactions with membrane-bound enzymes and receptors that regulate cellular processes such as apoptosis, inflammation, and metabolism.
類似化合物との比較
Similar Compounds
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoethanolamine
- 1-tetradecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phospho-(1’-myo-inositol)
Uniqueness
1-Miristoyl-2-linoleoyl Glycerol 3-Phosphocholine is unique due to its specific fatty acid composition and the presence of the phosphocholine head group. This combination imparts distinct biophysical properties, such as specific interactions with proteins and other lipids, which are crucial for its biological functions.
特性
CAS番号 |
92345-33-0 |
|---|---|
分子式 |
C₄₀H₇₆NO₈P |
分子量 |
730 g/mol |
IUPAC名 |
[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-tetradecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C40H76NO8P/c1-6-8-10-12-14-16-18-19-20-21-23-25-27-29-31-33-40(43)49-38(37-48-50(44,45)47-35-34-41(3,4)5)36-46-39(42)32-30-28-26-24-22-17-15-13-11-9-7-2/h14,16,19-20,38H,6-13,15,17-18,21-37H2,1-5H3/b16-14-,20-19-/t38-/m1/s1 |
InChIキー |
IWXJKHSPEQSQMD-GMGFYYQASA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
異性体SMILES |
CCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
正規SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCCCCC |
物理的記述 |
Solid |
同義語 |
(7R,17Z,20Z)-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20-dien-1-aminium Inner Salt 4-Oxide; [R-(Z,Z)]-4-Hydroxy-N,N,N-trimethyl-7-[[(1-oxotetradecyl)oxy]methyl]-3,5,8-trioxa-4-phosphahexacosa-17,20- |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















